molecular formula C10H12ClN3O3 B12719344 Urea, 3-(3-chloro-4-methoxyphenyl)-1,1-dimethyl-3-nitroso- CAS No. 102433-74-9

Urea, 3-(3-chloro-4-methoxyphenyl)-1,1-dimethyl-3-nitroso-

Cat. No.: B12719344
CAS No.: 102433-74-9
M. Wt: 257.67 g/mol
InChI Key: NCSODIQCVFBNRD-UHFFFAOYSA-N
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Description

Urea, 3-(3-chloro-4-methoxyphenyl)-1,1-dimethyl-3-nitroso- is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a urea moiety substituted with a 3-chloro-4-methoxyphenyl group, two methyl groups, and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 3-(3-chloro-4-methoxyphenyl)-1,1-dimethyl-3-nitroso- typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxyaniline with dimethylcarbamoyl chloride to form the corresponding urea derivative. This intermediate is then subjected to nitrosation using nitrous acid or other nitrosating agents to introduce the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(3-chloro-4-methoxyphenyl)-1,1-dimethyl-3-nitroso- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Urea, 3-(3-chloro-4-methoxyphenyl)-1,1-dimethyl-3-nitroso- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Urea, 3-(3-chloro-4-methoxyphenyl)-1,1-dimethyl-3-nitroso- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The nitroso group can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, 3-(3-chloro-4-methoxyphenyl)-1,1-dimethyl-3-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other urea derivatives that may lack this functional group.

Properties

CAS No.

102433-74-9

Molecular Formula

C10H12ClN3O3

Molecular Weight

257.67 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-1-nitrosourea

InChI

InChI=1S/C10H12ClN3O3/c1-13(2)10(15)14(12-16)7-4-5-9(17-3)8(11)6-7/h4-6H,1-3H3

InChI Key

NCSODIQCVFBNRD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C1=CC(=C(C=C1)OC)Cl)N=O

Origin of Product

United States

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